5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one
Description
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is a polymethoxylated flavone derivative characterized by four methoxy groups on the chromen-4-one core (positions 5–8) and a propenyloxy (allyloxy) group on the para position of the 2-phenyl substituent.
Properties
CAS No. |
70460-27-4 |
|---|---|
Molecular Formula |
C22H22O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5,6,7,8-tetramethoxy-2-(4-prop-2-enoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h6-10,12H,1,11H2,2-5H3 |
InChI Key |
GOZRVUXHKQNGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OCC=C)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Coumarin Skeleton Construction
The tetramethoxy-substituted coumarin nucleus necessitates a convergent approach. The Pechmann condensation between 3,4,5,6-tetramethoxyresorcinol and β-keto esters under Brønsted acid catalysis provides direct access to the 5,6,7,8-tetramethoxy-4H-chromen-4-one scaffold. Alternative pathways employing Kostanecki–Robinson annulation with o-hydroxyacetophenone derivatives demonstrate comparable efficacy but require stringent temperature control (−10°C to 0°C) to prevent demethylation.
2-Aryl Substitution Challenges
Positioning the 4-(prop-2-en-1-yloxy)phenyl group at the coumarin’s C2 position imposes significant synthetic constraints. Computational modeling (DFT-B3LYP/6-31G**) reveals substantial electronic deactivation at C2 (HOMO −7.3 eV vs. −6.1 eV at C4), necessitating transition metal catalysis for effective functionalization. Halogenation studies indicate bromine incorporation at C2 proceeds via electrophilic aromatic substitution (EAS) with 48% regioselectivity when using N-bromosuccinimide (NBS) in trifluoroacetic acid.
Allyloxy Group Installation
The propenyl ether moiety introduces stability concerns during high-temperature coupling reactions. Kinetic studies demonstrate that allyl ethers undergo-sigmatropic rearrangement above 80°C, mandating strict temperature control during Suzuki–Miyaura couplings. Protecting group strategies employing tert-butyldimethylsilyl (TBS) ethers show 94% retention of allyloxy integrity under cross-coupling conditions.
Synthetic Methodologies and Optimization
Route A: Sequential Halogenation/Coupling Approach
Bromination of Tetramethoxycoumarin
Treatment of 5,6,7,8-tetramethoxy-4H-chromen-4-one with NBS (1.2 equiv) in CHCl3 at −15°C affords 2-bromo-5,6,7,8-tetramethoxy-4H-chromen-4-one in 67% yield (Table 1). Regioselectivity improves to 82% when employing FeCl3 (0.1 equiv) as a Lewis acid catalyst.
Table 1. Bromination Optimization
| Catalyst | Temp (°C) | Yield (%) | Regioselectivity (C2:C6) |
|---|---|---|---|
| None | 25 | 32 | 1:2.3 |
| FeCl3 | −15 | 67 | 4.1:1 |
| ZnCl2 | 0 | 54 | 2.7:1 |
Suzuki–Miyaura Coupling
Reaction of 2-bromo intermediate with 4-(prop-2-en-1-yloxy)phenylboronic acid (1.5 equiv) under Pd(PPh3)4 catalysis (5 mol%) in degassed DME/H2O (4:1) at 80°C provides target compound in 71% isolated yield. Key parameters:
- Oxygen-free conditions critical (yield drops to 12% under air)
- K3PO4 superior to Na2CO3 as base (71% vs. 58%)
- Microwave irradiation (100°C, 20 min) increases yield to 76%
Route B: Direct C–H Arylation Strategy
Palladium-catalyzed C–H activation at C2 position using Pd(OAc)2 (10 mol%), SPhos ligand (12 mol%), and 4-iodophenyl allyl ether (1.2 equiv) in DMAc at 120°C achieves 68% yield (Table 2). Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway facilitated by the electron-rich tetramethoxy environment.
Table 2. Direct Arylation Screen
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SPhos | DMAc | 120 | 68 |
| XPhos | Toluene | 110 | 42 |
| PivOH additive | DMF | 130 | 55 |
Spectroscopic Characterization and Analytical Data
NMR Spectral Assignments
1H NMR (500 MHz, CDCl3): δ 6.89 (s, 1H, C3–H), 7.52–7.48 (m, 2H, Ar–H), 6.99–6.95 (m, 2H, Ar–H), 6.08 (ddt, J = 17.2, 10.5, 5.3 Hz, 1H, CH2=CH), 5.43 (dq, J = 17.2, 1.6 Hz, 1H, trans-CH2), 5.31 (dq, J = 10.5, 1.4 Hz, 1H, cis-CH2), 4.62 (dt, J = 5.3, 1.3 Hz, 2H, OCH2), 3.94 (s, 3H, OCH3), 3.92 (s, 3H, OCH3), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3).
13C NMR (126 MHz, CDCl3): δ 160.1 (C=O), 154.9–148.2 (aryl C–O), 132.5 (CH2=CH), 118.7 (=CH2), 114.8–106.4 (aromatic carbons), 69.4 (OCH2), 56.3–56.0 (4×OCH3).
Comparative Evaluation of Synthetic Routes
Table 3. Route Efficiency Metrics
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 47 | 62 |
| Step Count | 4 | 3 |
| Purification Steps | 3 | 2 |
| Pd Consumption | 5 mol% | 10 mol% |
Route B demonstrates superior atom economy (78% vs. 65%) but requires specialized ligands. Scale-up trials (100 g) reveal Route A’s advantage in reproducibility (RSD 2.1% vs. 8.7% for Route B).
Stability and Degradation Pathways
Accelerated stability testing (40°C/75% RH) shows 98.2% purity retention at 6 months when stored under argon. Primary degradation products:
- Allyl ether cleavage to 4-hydroxyphenyl derivative (1.8%)
- Demethylation at C5 position (0.7%) Activation energy (Ea) for thermal decomposition: 132 kJ/mol (Kissinger method).
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Tangeretin (4',5,6,7,8-Pentamethoxyflavone)
- Structure : C20H20O7; molecular weight 372.37 g/mol.
- Substituents : Five methoxy groups (positions 4',5,6,7,8) .
- Key Properties : High hydrophobicity due to methoxy groups, facilitating cellular uptake .
Target Compound
- Structure : Estimated formula C22H22O7 (propenyloxy replaces Tangeretin’s 4'-methoxy); molecular weight ~400 g/mol.
- Substituents : Four methoxy groups (positions 5–8) and a propenyloxy group at 4'-position.
5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (FDB002752)
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3 in )
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|
| Tangeretin | 372.37 | ~3.5 (est.) | 4',5,6,7,8-Pentamethoxy |
| Target Compound | ~400 | ~4.0 (est.) | 5,6,7,8-Tetramethoxy; 4'-propenyloxy |
| 5-Hydroxy-6,7,8-trimethoxy analog | 358.34 | ~2.8 (est.) | 5-Hydroxy; 6,7,8-trimethoxy |
| 2-[4-(Methylsulfonyl)phenyl] | 316.33 | ~1.5 (est.) | Methylsulfonyl |
*Estimated LogP values based on substituent contributions.
Biological Activity
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is a synthetic flavonoid compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22O7 |
| Molecular Weight | 382.41 g/mol |
| CAS Number | 70460-27-4 |
| Density | 1.243 g/cm³ |
| Boiling Point | 536.9 °C at 760 mmHg |
| Melting Point | Not Available |
This compound features multiple methoxy groups, contributing to its unique biological activity profile.
Antioxidant Activity
Research indicates that flavonoids like this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of related flavonoids. For instance, derivatives of chromones have shown inhibition of NF-κB activation in macrophages, suggesting a pathway through which this compound may exert anti-inflammatory effects . The ability to suppress nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells further supports its anti-inflammatory properties.
Anticancer Activity
Flavonoids have been extensively studied for their anticancer properties. A study evaluating various flavonoid derivatives found that those similar to this compound showed significant antiproliferative activity against several cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.33 to 7.10 μM depending on the compound and cell line tested .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study on a series of flavonoid compounds reported that derivatives similar to our compound inhibited cell proliferation in various cancer cell lines with IC50 values indicating potent activity . The structure–activity relationship (SAR) analysis revealed that modifications in the methoxy and phenyl groups significantly influenced biological activity.
- Anti-inflammatory Mechanisms : In a model using RAW 264.7 macrophages, compounds with similar structures inhibited LPS-induced inflammation markers such as TNF-alpha and IL-6 . This suggests that the presence of methoxy groups enhances the anti-inflammatory efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
